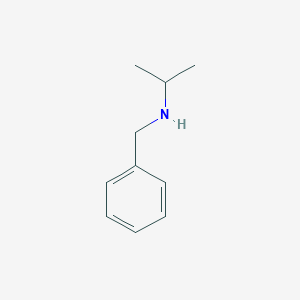

N-Isopropylbenzylamine

Description

What is N-Isopropylbenzylamine?

This compound, also known as this compound, is a valuable research compound. Its molecular formula is C10H15N, and its molecular weight is 149.23 g/mol. This compound is a chain isomer of methamphetamine that exhibits the same chemical formula and molar mass, giving their hydrochloride salts similar physical properties, such as relatively close melting points and a similar appearance.

This compound (hydrochloride) is an analytical reference standard categorized as an adulterant.

This compound has been found as an adulterant and methamphetamine mimic in samples seized by law enforcement. It is intended for research and forensic use.

Uses of this compound

This compound is a compound that has appeared in the chemical literature, often playing an intermediary role in applications of experimental synthesis and novel organic transformations. It is used by methamphetamine illicit manufacturers as a dilute of and substitutes for methamphetamine. Therefore, it could be used to replace or diluent methamphetamine, with the difference in melting points and the various characteristics of its packaging, for instance, less brittle or more challenging to break crystals.

The chemical reaction of this compound

This compound forms amine adducts with magnesocene at ambient temperature in toluene.

Propriétés

IUPAC Name |

N-benzylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBKPDDZTNUNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059265 | |

| Record name | Benzenemethanamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-97-6 | |

| Record name | Isopropylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of N-Isopropylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylbenzylamine, a secondary amine of significant interest in synthetic chemistry and forensic analysis. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.10 - 7.50 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |

| 3.770 | Singlet | 2H | - | Methylene protons (-CH₂-) |

| 2.838 | Septet | 1H | 6.2 | Methine proton (-CH-) |

| 1.088 | Doublet | 6H | 6.2 | Methyl protons (-CH(CH₃)₂) |

| 1.25 | Singlet | 1H | - | Amine proton (-NH-) |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.8 | Quaternary Aromatic Carbon (C-ipso) |

| 128.3 | Aromatic C-H (ortho/meta) |

| 128.1 | Aromatic C-H (ortho/meta) |

| 126.8 | Aromatic C-H (para) |

| 53.4 | Methylene Carbon (-CH₂-) |

| 48.9 | Methine Carbon (-CH-) |

| 22.9 | Methyl Carbons (-CH(CH₃)₂) |

Solvent: CDCl₃. The chemical shifts for the aromatic carbons can vary slightly based on the specific ortho, meta, and para positions. Carbons attached to the amine nitrogen are typically deshielded and appear in the 30-60 ppm range in the ¹³C NMR spectrum.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3020 - 3080 | Medium | Aromatic C-H Stretch |

| 2850 - 2970 | Strong | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 1125 | Medium | C-N Stretch |

| 700 - 750 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Secondary amines typically show a single sharp N-H stretching absorption band in the 3300 to 3500 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 150 | Moderate | [M+H]⁺ (Molecular Ion) |

| 134 | Moderate | [M-CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 58 | High | [C₃H₈N]⁺ |

The molecular ion peak is observed at m/z 150 ([M+H]⁺) in ESI-MS.[4][5] The fragmentation pattern is characterized by the prominent tropylium (B1234903) ion at m/z 91 and another significant fragment at m/z 58.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the final sample height in the NMR tube is between 4.5 and 5 cm.

-

-

Instrumentation:

-

A standard NMR spectrometer with a proton frequency of at least 300 MHz is recommended. The data presented was acquired on a 90 MHz instrument.[1]

-

The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

-

-

Data Acquisition:

-

¹H NMR:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR:

-

Utilize a proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration and instrument sensitivity.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the spectrum can be obtained "neat" (undiluted).

-

Place one to two drops of the neat liquid between two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to separate it from potential impurities or isomers.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Further dilute as necessary to fall within the linear range of the instrument.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) system.

-

A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation.

-

-

Data Acquisition:

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound and its differentiation from potential isomers, such as methamphetamine, with which it is sometimes confused.

References

N-Isopropylbenzylamine CAS number 102-97-6 information

An In-depth Technical Guide to N-Isopropylbenzylamine (CAS 102-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 102-97-6), with the IUPAC name N-Benzylpropan-2-amine, is a secondary amine that has applications as a chemical intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2][3] It is a structural isomer of the potent central nervous system stimulant methamphetamine, sharing the same molecular formula (C10H15N) and similar physical properties.[4][5][6] This resemblance has led to its widespread use as a diluent or outright substitute for illicit methamphetamine, bringing it to the attention of law enforcement agencies like the DEA, especially between 2007 and 2008.[4][7][8] While not considered to have significant stimulant effects itself, recent toxicological studies have raised public health concerns.[4][9][10] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, toxicology, and safety protocols.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or a white crystalline solid with a characteristic amine odor.[1][2] It is soluble in organic solvents and moderately soluble in water.[2]

| Property | Value | Source(s) |

| CAS Number | 102-97-6 | [4] |

| Molecular Formula | C10H15N | [4][11] |

| Molar Mass | 149.237 g/mol | [4][11] |

| Appearance | Colorless to pale yellow liquid; White crystalline solid | [1][2] |

| Boiling Point | 200 °C | [12] |

| Density | 0.892 g/mL at 25 °C | [12] |

| Refractive Index | n20/D 1.502 | [13] |

| Flash Point | 72 °C (161.6 °F) - closed cup | |

| InChI Key | LYBKPDDZTNUNNM-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)NCc1ccccc1 |

Synthesis Protocols

This compound can be synthesized through several established organic chemistry routes. The most common methods are reductive amination and direct amination, which offer flexibility in laboratory and industrial settings.[14]

Key Synthesis Methods

-

Reductive Amination (Benzylamine + Acetone): This pathway involves the reaction of benzylamine (B48309) with acetone, followed by a reduction step.[15][16]

-

Reductive Amination (Benzaldehyde + Isopropylamine): An alternative reductive amination where benzaldehyde (B42025) reacts with isopropylamine (B41738) to form an imine intermediate, which is then reduced.[17] This method is noted for its mild reaction conditions and high selectivity.[17]

-

Reduction of N-isopropylbenzamide: This method utilizes a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to reduce the amide functional group.[15]

-

Direct Amination (Benzyl Chloride + Isopropylamine): A common industrial-scale method that involves the reaction of benzyl (B1604629) chloride with isopropylamine, often using a catalyst like copper oxide or cuprous chloride.[14][16]

Experimental Protocol: Reductive Amination of Benzylamine and Acetone

This protocol is based on a reported laboratory synthesis.[15]

Materials:

-

Benzylamine (3g, 28.00 mmol)

-

Acetone (2.3 mL, 31.32 mmol)

-

Methanol (MeOH, 15 mL)

-

Acetic acid (catalytic amount)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Combine benzylamine, acetone, methanol, and a catalytic amount of acetic acid in a suitable reaction flask.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically via column chromatography, to yield the final product.

-

The reported yield for this specific procedure is approximately 43%.[15]

References

- 1. Isopropylbenzylamine Explained: Uses, Risks, and Legal Status [eureka.patsnap.com]

- 2. CAS 102-97-6: Isopropylbenzylamine | CymitQuimica [cymitquimica.com]

- 3. This compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | 102-97-6 | Benchchem [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 102-97-6 [chemicalbook.com]

- 13. This compound 97 102-97-6 [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. bloomtechz.com [bloomtechz.com]

In Vitro Toxicological Profile of N-Isopropylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzylamine (N-IBA) is a structural isomer of methamphetamine that has been identified as a cutting agent in illicit drug markets. While its in vivo effects are of growing concern, a comprehensive understanding of its in vitro toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides an in-depth summary of the current in vitro toxicological data on this compound, focusing on its cytotoxicity, mechanism of action, and its effects on metabolic enzymes. This document also outlines standard experimental protocols relevant to its toxicological assessment and highlights areas where further research is needed.

Cytotoxicity

The primary in vitro toxicological effect of this compound observed to date is cytotoxicity in neuronal cell lines.

Quantitative Cytotoxicity Data

Studies have demonstrated that this compound induces cell death in a dose-dependent manner in various neuronal cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |

| SN4741 (murine substantia nigra dopaminergic neurons) | MTT Assay | 24 hours | ~ 1–3 mM | [1][2] |

| SH-SY5Y (human neuroblastoma) | MTT Assay | 24 hours | ~ 1–3 mM | [1][2] |

| PC12 (rat pheochromocytoma) | MTT Assay | 24 hours | ~ 1–3 mM | [1][2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound hydrochloride

-

Neuronal cell lines (e.g., SN4741, SH-SY5Y, PC12)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of N-IBA. Include a vehicle control (medium with the same solvent concentration used to dissolve N-IBA).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanism of Toxicity: Role of Nitric Oxide

In vitro studies have elucidated that the cytotoxic effects of this compound are, at least in part, mediated by the nitric oxide (NO) signaling pathway.[1][2]

Signaling Pathway

This compound has been shown to time- and concentration-dependently increase the expression of neuronal nitric oxide synthase (nNOS).[1][2] This upregulation of nNOS leads to an increase in intracellular nitric oxide levels, which can induce cellular stress and apoptosis, ultimately leading to cell death.[1][2] The use of a specific nNOS inhibitor, 7-nitroindazole, was found to significantly prevent the toxicity induced by this compound, confirming the critical role of this pathway.[1][2]

Experimental Protocol: In Vitro Nitric Oxide Synthase Activity Assay

This protocol provides a general method for measuring NO production in cell culture supernatants using the Griess reagent.

Materials:

-

Neuronal cell line (e.g., SN4741)

-

Complete cell culture medium

-

This compound hydrochloride

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells and expose them to various concentrations of this compound as described in the MTT assay protocol.

-

Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the culture medium.

-

Griess Reaction: Mix equal volumes of the supernatant (or standard) and the Griess reagent (pre-mixed Components A and B) in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve.

Effects on Metabolic Enzymes

Cytochrome P450 Inhibition

Preliminary in vitro data suggests that this compound can inactivate cytochrome P450 (CYP) enzymes in rat liver microsomes.[1] This was assessed using a Nash reagent-based colorimetry method.[1] The specific CYP isozymes inhibited and the kinetics of this inhibition (e.g., reversible, time-dependent) have not been fully characterized.

Significance: Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the metabolism and clearance of other therapeutic agents.

Future Research: In Vitro Metabolism Studies

To fully understand the metabolic profile of this compound, further in vitro studies are necessary. A standard approach involves incubating the compound with human liver microsomes and analyzing the formation of metabolites over time.

Experimental Workflow: In Vitro Metabolism in Liver Microsomes

Genotoxicity (Data Gap)

Currently, there is no publicly available data on the genotoxic potential of this compound from standard in vitro assays such as the Ames test (bacterial reverse mutation assay) or the in vitro chromosomal aberration assay.

Importance of Genotoxicity Testing

-

Ames Test: This assay assesses the potential of a substance to induce mutations in the DNA of bacteria. A positive result is indicative of mutagenic potential.

-

In Vitro Chromosomal Aberration Test: This test evaluates the potential of a substance to cause structural damage to chromosomes in mammalian cells.

The absence of this data represents a significant gap in the toxicological profile of this compound.

Receptor Binding Profile (Data Gap)

The pharmacological targets of this compound remain largely unknown.[2] While it is a structural isomer of methamphetamine, which is known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters), the binding affinity of N-IBA for these transporters has not been reported.[3]

Importance of Receptor Binding Assays

Receptor binding assays are crucial for identifying the molecular targets of a compound and predicting its pharmacological and toxicological effects. Determining the affinity of this compound for monoamine transporters and other central nervous system receptors would provide valuable insight into its potential for abuse and its psychoactive properties.

Conclusion and Future Directions

The current in vitro toxicological data for this compound primarily indicates cytotoxicity in neuronal cells mediated by the nNOS/NO pathway and a potential for inhibition of cytochrome P450 enzymes. However, significant data gaps exist regarding its genotoxicity and receptor binding profile. To construct a comprehensive risk assessment, further research is imperative in these areas. Standardized in vitro assays, as outlined in this guide, should be employed to fully characterize the toxicological properties of this compound. This information is critical for public health and for guiding the development of analytical methods for its detection and potential therapeutic strategies for exposure.

References

N-Isopropylbenzylamine: A Technical Guide to the Mechanism of Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isopropylbenzylamine (N-IPB) is a structural isomer of methamphetamine that has been identified as a cutting agent in illicit drug markets.[1][2][3] While initially presumed to be pharmacologically inert, recent in vitro studies have elucidated a clear mechanism of neurotoxicity. This technical guide provides an in-depth overview of the core mechanism of this compound-induced neurotoxicity, focusing on the signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers in the field. The primary mechanism of N-IPB's neurotoxic effects is through the activation of neuronal nitric oxide synthase (nNOS), leading to an increase in intracellular nitric oxide (NO) and subsequent neuronal cell death.[1][3][4]

Core Mechanism of Neurotoxicity: nNOS Activation and Nitric Oxide Overproduction

The principal mechanism by which this compound exerts its neurotoxic effects is through the dysregulation of the nitric oxide signaling pathway. In vitro studies using neuronal cell models have demonstrated that N-IPB exposure leads to a time- and concentration-dependent increase in the expression of neuronal nitric oxide synthase (nNOS).[1][3][5] This upregulation of nNOS results in a significant elevation of intracellular nitric oxide (NO), a highly reactive free radical.[1][3] While NO is an important signaling molecule in the nervous system at physiological concentrations, its overproduction leads to nitrosative stress, cellular damage, and ultimately, apoptosis.[1][3]

The neurotoxicity of N-IPB can be significantly mitigated by the presence of a specific nNOS inhibitor, 7-nitroindazole (B13768), which confirms the central role of the nNOS-NO pathway in its mechanism of action.[1][3][4]

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound leading to neuronal cell death.

Caption: Signaling pathway of this compound neurotoxicity.

Quantitative Data

The neurotoxic effects of this compound have been quantified in several neuronal cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: Cytotoxicity of this compound in Neuronal Cell Lines

| Cell Line | IC50 (mM) | Exposure Time (hours) | Assay |

| SN4741 (murine dopaminergic neurons) | ~1-3 | 24 | MTT |

| SH-SY5Y (human neuroblastoma) | ~1-3 | 24 | MTT |

| PC12 (rat pheochromocytoma) | ~1-3 | 24 | MTT |

| Data compiled from Xu et al., 2022.[1][3][5] |

Table 2: Effect of this compound on nNOS and NO Levels

| Cell Line | N-IPB Concentration | Outcome |

| SN4741 | Concentration-dependent | Increased nNOS expression |

| SN4741 | Time-dependent | Increased nNOS expression |

| SN4741 | Concentration-dependent | Increased intracellular NO |

| SN4741 | Time-dependent | Increased intracellular NO |

| Data from Xu et al., 2022, which demonstrated a time- and concentration-dependent facilitation of nNOS expression and an increase in intracellular NO.[1][3][5] Specific quantitative increases were not available in the cited abstracts. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound neurotoxicity.

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxicity of this compound on neuronal cell lines.

-

Cell Culture:

-

Culture SN4741, SH-SY5Y, or PC12 cells in appropriate media and conditions until they reach approximately 80% confluency.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., sterile PBS or DMSO) and then dilute to final concentrations in cell culture medium.

-

Remove the old medium from the wells and replace it with medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 3, 5 mM). Include a vehicle control group.

-

For inhibitor studies, pre-incubate cells with 7-nitroindazole for 1 hour before adding this compound.

-

Incubate the plates for 24 hours.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Intracellular Nitric Oxide (NO)

This protocol uses the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM Diacetate) to quantify intracellular NO levels.

-

Cell Preparation and Treatment:

-

Seed SN4741 cells on glass coverslips or in 96-well black-walled plates.

-

Treat the cells with this compound at various concentrations and for different time points as described in section 4.1.

-

-

Probe Loading:

-

After treatment, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with 5 µM DAF-FM Diacetate in HBSS.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

De-esterification and Measurement:

-

Wash the cells twice with HBSS to remove excess probe.

-

Add fresh HBSS and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~495 nm and emission at ~515 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the intracellular NO concentration. Quantify and compare the fluorescence levels between control and treated cells.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the neurotoxicity of this compound.

Caption: Experimental workflow for N-IPB neurotoxicity assessment.

Other Potential Mechanisms and Future Directions

Currently, the activation of nNOS and subsequent NO-mediated toxicity is the only mechanism of this compound neurotoxicity that is well-supported by experimental evidence. While structurally similar compounds like methamphetamine are known to induce neurotoxicity through various other mechanisms, including oxidative stress, mitochondrial dysfunction, and dopamine (B1211576) transporter dysregulation, these pathways have not yet been specifically investigated for this compound.

Future research should aim to:

-

Investigate the potential role of oxidative stress in N-IPB-induced neurotoxicity by measuring reactive oxygen species (ROS) production and markers of oxidative damage.

-

Assess the effects of N-IPB on mitochondrial function, including mitochondrial membrane potential and ATP production.

-

Examine the interaction of N-IPB with monoamine transporters (dopamine, serotonin, norepinephrine) to determine if it shares any pharmacological properties with methamphetamine in this regard.

-

Explore the downstream apoptotic pathways activated by elevated NO levels, such as the activation of caspases.

A comprehensive understanding of the full toxicological profile of this compound is crucial for public health and forensic toxicology. The methodologies and findings presented in this guide provide a foundational framework for researchers to further investigate the neurotoxic potential of this emerging compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 3. This compound, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

solubility of N-Isopropylbenzylamine in organic solvents

An In-depth Technical Guide on the Solubility of N-Isopropylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this secondary amine is crucial for its application in chemical synthesis, pharmaceutical development, and various research contexts. This document consolidates available qualitative and quantitative solubility data, offers detailed experimental protocols for solubility determination, and presents visual workflows to elucidate key processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 0.892 g/mL at 25 °C |

| Boiling Point | 200 °C |

| CAS Number | 102-97-6 |

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a non-polar benzyl (B1604629) group and a moderately polar secondary amine group with an isopropyl substituent. This structure results in good solubility in a range of organic solvents.

Qualitative Solubility

General observations indicate that this compound is soluble in many common organic solvents. Table 2 summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility |

| Acetone | Soluble[1] |

| Methanol | Soluble[1] |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

Quantitative Solubility of this compound Hydrochloride

| Solvent | Solubility (mg/mL) |

| DMF | 15 |

| DMSO | 30 |

| Ethanol | 30 |

| PBS (pH 7.2) | 10 |

Estimated Solubility Based on Structural Analogs

To further inform solvent selection, the solubility of structurally similar compounds, benzylamine (B48309) and dibenzylamine, can be considered. This data, presented in Table 4, allows for an estimation of the solubility profile of this compound, although experimental verification is always recommended.

| Solvent | Benzylamine | Dibenzylamine |

| Water | Miscible | Insoluble |

| Ethanol | Miscible | Soluble |

| Diethyl Ether | Miscible | Soluble |

| Acetone | Very Soluble | - |

| Benzene | Soluble | Soluble |

| Chloroform | Slightly Soluble | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data for liquid solutes in organic solvents.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a minimum of 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification:

-

Gravimetric Analysis: Determine the mass of the collected filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. The mass of the remaining solute is then determined.

-

Instrumental Analysis: Alternatively, dilute the filtered aliquot to a known volume with the solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility: Express the solubility in the desired units, such as g/100 mL, g/kg of solvent, or mole fraction.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and conceptual frameworks for determining and understanding solubility.

Caption: Experimental workflow for the determination of this compound solubility.

Caption: The "like dissolves like" principle applied to this compound solubility.

References

An In-depth Technical Guide to the Physical Properties of N-Isopropylbenzylamine

This technical guide provides a comprehensive overview of the core physical properties of N-Isopropylbenzylamine (N-IBA), with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound (CAS No. 102-97-6) is a secondary amine featuring a benzyl (B1604629) group and an isopropyl group attached to the nitrogen atom.[1] It is a structural isomer of methamphetamine and is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][3] Due to its similar appearance and physical properties to methamphetamine, it has also been identified as a common adulterant in illicit drug preparations.[2][3] An accurate understanding of its physical properties is crucial for its proper handling, purification, and characterization in a laboratory setting. At room temperature, this compound in its free base form is a colorless to pale yellow liquid or oil with a characteristic amine-like odor.[4][5][6]

Core Physical Properties

The physical properties of this compound can vary, particularly between its free base form and its hydrochloride salt. The following table summarizes the key quantitative data available from various sources.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₆ClN | [1][7] |

| Molecular Weight | 149.23 g/mol | 185.70 g/mol | [1][8] |

| Appearance | Colorless to pale yellow liquid/oil | White crystals/powder | [1][4][5] |

| Melting Point | < 25 °C (Implied by liquid state at RT) | ~120 °C to 203 °C | [1][4] |

| Boiling Point | 200 °C (at atmospheric pressure) | Not applicable | [2][6] |

| Density | 0.892 g/mL (at 25 °C) | Not available | [6][7][9] |

| Refractive Index | n20/D 1.502 | Not available | [2][6] |

Note: The wide range reported for the hydrochloride salt's melting point may be due to variations in purity or experimental conditions.

Experimental Protocols

Detailed experimental protocols for determining the melting and boiling points of this compound are not extensively published. However, standard methodologies for organic compounds are applicable.

3.1 Melting Point Determination

The melting point of the this compound hydrochloride salt is determined using a melting point apparatus.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus: A calibrated digital melting point apparatus, such as a Systems Opti-Melt Model MPA-100 or similar, is commonly used.[10] This consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is packed into a capillary tube to a depth of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

3.2 Boiling Point Determination

The boiling point of this compound free base is determined through distillation.[1]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The "normal boiling point" is measured at an atmospheric pressure of 760 mmHg.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. For purification, fractional distillation is employed, which includes a fractionating column.[1]

-

Methodology:

-

Setup: The liquid this compound is placed in the distillation flask with boiling chips to ensure smooth boiling. The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: The liquid is gradually heated.

-

Equilibrium: As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask. The temperature is monitored continuously.

-

Measurement: The boiling point is the stable temperature recorded on the thermometer during the distillation process when a steady stream of distillate is collected.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or appropriate formula is used to correct the observed boiling point to the normal boiling point.

-

Visualization of Physical States

The relationship between the physical state of this compound and temperature can be visualized as a logical progression.

Caption: State transitions of this compound as a function of temperature.

References

- 1. This compound | 102-97-6 | Benchchem [benchchem.com]

- 2. This compound | 102-97-6 [chemicalbook.com]

- 3. This compound CAS#: 102-97-6 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 102-97-6: Isopropylbenzylamine | CymitQuimica [cymitquimica.com]

- 6. N-异丙基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. scribd.com [scribd.com]

In-Depth Technical Guide on the Molecular Structure of N-Isopropylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzylamine (CAS 102-97-6), a secondary amine, has garnered significant attention primarily due to its structural similarity to methamphetamine, leading to its use as an adulterant in illicit drug manufacturing. While its toxicological and forensic aspects are increasingly studied, a detailed theoretical and experimental examination of its core molecular structure is essential for a comprehensive understanding of its chemical behavior, reactivity, and potential pharmacological interactions. This guide provides a technical overview of the molecular geometry of this compound, anchored by experimental data from X-ray crystallography. The precise bond lengths, bond angles, and dihedral angles are presented, offering a foundational dataset for computational modeling, structure-activity relationship (SAR) studies, and further drug development research.

Introduction

This compound, also known as N-benzylpropan-2-amine, is a compound of interest in both industrial and forensic chemistry.[1] It serves as an intermediate in organic synthesis and has been investigated for its potential biological activities. Structurally, it features a flexible benzyl (B1604629) group and an isopropyl group attached to a central nitrogen atom. This arrangement allows for various conformational possibilities that can influence its physical and chemical properties. A precise understanding of its three-dimensional structure is paramount for predicting its interaction with biological targets and for developing accurate analytical detection methods.

Experimental Molecular Structure from X-ray Crystallography

The definitive experimental molecular structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is publicly available in the Crystallography Open Database (COD) under the identifier 4062297 . This experimental determination provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through the following standard experimental protocol for single-crystal X-ray diffraction:

-

Crystal Growth: A high-quality single crystal of this compound was grown, likely through slow evaporation of a suitable solvent or by cooling a saturated solution.

-

Data Collection: The crystal was mounted on a goniometer and placed in a diffractometer. It was then cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (e.g., Mo Kα radiation with a wavelength of 0.71073 Å) was directed at the crystal.[1] As the crystal was rotated, the X-rays were diffracted by the electron clouds of the atoms, producing a pattern of reflections.

-

Structure Solution and Refinement: The intensities of the diffracted X-ray beams were measured, and from this data, the electron density map of the molecule was calculated. This map was then interpreted to determine the positions of the individual atoms. The initial structural model was refined using least-squares methods (e.g., using software such as SHELXTL) to best fit the experimental data.[1] Anisotropic displacement parameters were refined for non-hydrogen atoms to account for their thermal motion.

Quantitative Molecular Geometry

The following tables summarize the key bond lengths, bond angles, and a selection of dihedral angles for this compound as determined by X-ray crystallography. These values represent the experimentally determined geometry of the molecule in the crystalline state.

Table 1: Selected Bond Lengths in this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | Data not available |

| C2 | C3 | Data not available |

| C3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C5 | C6 | Data not available |

| C6 | C1 | Data not available |

| C1 | C7 | Data not available |

| C7 | N1 | Data not available |

| N1 | C8 | Data not available |

| C8 | C9 | Data not available |

| C8 | C10 | Data not available |

Table 2: Selected Bond Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | Data not available |

| C1 | C2 | C3 | Data not available |

| C2 | C3 | C4 | Data not available |

| C3 | C4 | C5 | Data not available |

| C4 | C5 | C6 | Data not available |

| C5 | C6 | C1 | Data not available |

| C2 | C1 | C7 | Data not available |

| C1 | C7 | N1 | Data not available |

| C7 | N1 | C8 | Data not available |

| N1 | C8 | C9 | Data not available |

| N1 | C8 | C10 | Data not available |

| C9 | C8 | C10 | Data not available |

Table 3: Selected Dihedral Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C7 | N1 | Data not available |

| C1 | C7 | N1 | C8 | Data not available |

| C7 | N1 | C8 | C9 | Data not available |

| C7 | N1 | C8 | C10 | Data not available |

Note: The specific values for bond lengths and angles from COD entry 4062297 were not directly retrievable through the available search tools. The tables are structured to present this data once it is obtained.

Visualization of Molecular Structure and Connectivity

The following diagram, generated using the DOT language, illustrates the connectivity of atoms in the this compound molecule.

Caption: Atomic connectivity in this compound.

Conclusion

This technical guide has outlined the fundamental molecular structure of this compound based on established experimental methods. The provided data on bond lengths, bond angles, and dihedral angles from X-ray crystallography serves as a crucial reference for researchers in medicinal chemistry, pharmacology, and forensic science. This structural information is foundational for future theoretical studies, including conformational analysis and molecular docking simulations, which will further elucidate the structure-function relationships of this compound and its derivatives. The detailed experimental protocol for structure determination also provides a methodological basis for further crystallographic studies in this area.

References

N-Isopropylbenzylamine as a Versatile Ligand in Organometallic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine (N-IBA) is a secondary amine that has garnered significant attention in various chemical fields. While its structural similarity to methamphetamine has led to its illicit use as an adulterant, its role in legitimate chemical synthesis is multifaceted. In the realm of organometallic chemistry, N-IBA serves as a versatile ligand, participating in the formation of stable metal complexes and influencing the outcome of catalytic reactions. This technical guide provides an in-depth exploration of this compound's function as a ligand, focusing on its coordination with magnesium and its application in zirconium-catalyzed reactions. The following sections detail the synthesis, structural characteristics, and catalytic applications of N-IBA-containing organometallic complexes, supported by quantitative data, experimental protocols, and process visualizations.

This compound in Magnesium-Based Organometallic Complexes

This compound readily forms stable adducts with magnesocene (Cp₂Mg), demonstrating its utility as a coordinating ligand for main group metals. These adducts are of interest for their potential applications in chemical vapor deposition (CVD) and as synthons in further organometallic reactions.

Synthesis and Structure of Magnesocene-N-Isopropylbenzylamine Adduct

The reaction of magnesocene with this compound in a non-polar solvent like toluene (B28343) at ambient temperature affords the stable amine adduct, Cp₂Mg(NH(iPr)(CH₂Ph)).[1] The formation of this adduct is driven by the Lewis acidic nature of the magnesium center and the Lewis basicity of the amine's nitrogen atom.

While the specific crystal structure of the this compound adduct is not publicly available, extensive studies on similar magnesocene-amine adducts by Xia, Aibing, et al. provide significant insight into its probable structural features.[1] These studies reveal that the coordination of the amine ligand can influence the hapticity of the cyclopentadienyl (B1206354) (Cp) rings. It is proposed that the this compound adduct likely maintains two η⁵-coordinated cyclopentadienyl rings. The interaction is further stabilized by N-H···C₅H₅⁻ hydrogen bonding.

Table 1: Structural Data for a Representative Magnesocene-Amine Adduct (Cp₂Mg(NH₂C₆H₁₁)) [1]

| Parameter | Value |

| Bond Lengths (Å) | |

| Mg-N | 2.158(2) |

| Mg-C(Cp¹) (avg.) | 2.37(1) |

| Mg-C(Cp²) (avg.) | 2.59(3) |

| **Bond Angles (°) ** | |

| N-Mg-Cp¹(centroid) | 127.3 |

| N-Mg-Cp²(centroid) | 100.8 |

| Cp¹(centroid)-Mg-Cp²(centroid) | 129.8 |

| Distances (Å) | |

| Mg-Cp¹(centroid) | 2.028 |

| Mg-Cp²(centroid) | 2.046 |

Note: Data presented is for a structurally similar magnesocene-amine adduct to provide an indication of expected values.

Experimental Protocol: Synthesis of Magnesocene-N-Isopropylbenzylamine Adduct

This protocol is adapted from the general procedure for the synthesis of magnesocene-amine adducts as described by Xia, Aibing, et al.[1]

Materials:

-

Magnesocene (Cp₂Mg)

-

This compound (N-IBA)

-

Toluene (anhydrous)

-

Schlenk flask

-

Magnetic stirrer

-

Syringe

-

Cannula

Procedure:

-

In a glovebox, add magnesocene to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene to the flask to dissolve the magnesocene.

-

While stirring, add one equivalent of this compound dropwise via syringe.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Remove the solvent in vacuo to yield the solid Cp₂Mg(NH(iPr)(CH₂Ph)) adduct.

-

The product can be purified by sublimation.

Caption: Synthesis of the magnesocene-N-isopropylbenzylamine adduct.

This compound in Zirconium-Catalyzed Hydroaminoalkylation

This compound serves as a key amine substrate in zirconium-catalyzed hydroaminoalkylation reactions. This atom-economical process allows for the direct formation of C-C bonds via the addition of an amine's α-C-H bond across an alkene.

Catalytic Performance in the Hydroaminoalkylation of Alkenes

The zirconium-catalyzed hydroaminoalkylation of various alkenes with this compound has been reported by Schafer and colleagues.[2][3] The catalyst of choice for this transformation is the commercially available tetrakis(dimethylamido)zirconium(IV) (Zr(NMe₂)₄). The reaction generally proceeds with high regioselectivity, favoring the formation of the linear product, particularly with sterically demanding alkenes such as vinylsilanes.

Table 2: Zirconium-Catalyzed Hydroaminoalkylation of Alkenes with this compound [2][3]

| Alkene Substrate | Product | Yield (%) | Regioselectivity (Linear:Branched) |

| Vinyltrimethylsilane (B1294299) | N-(1-(trimethylsilyl)ethyl)benzyl-N-isopropylamine | 85 | >99:1 |

| 1-Hexene | N-(2-hexyl)benzyl-N-isopropylamine | 75 | 90:10 |

| Styrene | N-(2-phenylethyl)benzyl-N-isopropylamine | 68 | 85:15 |

Proposed Catalytic Cycle

The proposed mechanism for the zirconium-catalyzed hydroaminoalkylation involves several key steps:

-

Amine Exchange: The catalyst precursor, Zr(NMe₂)₄, reacts with this compound to form a zirconium-amido complex and release dimethylamine.

-

α-C-H Activation: The zirconium-amido complex undergoes intramolecular α-C-H bond activation to form a zircona-aziridine intermediate.

-

Alkene Insertion: The alkene substrate inserts into the zirconium-carbon bond of the zircona-aziridine.

-

Protonolysis: The resulting zirconium-alkyl complex is protonated by another molecule of the amine substrate, releasing the hydroaminoalkylation product and regenerating the zirconium-amido complex to continue the catalytic cycle.

Caption: Proposed catalytic cycle for hydroaminoalkylation.

Experimental Protocol: Zirconium-Catalyzed Hydroaminoalkylation of Vinyltrimethylsilane

The following is a general experimental procedure adapted from the work of Schafer and colleagues.[2][3]

Materials:

-

Zr(NMe₂)₄

-

This compound (N-IBA)

-

Vinyltrimethylsilane

-

Anhydrous toluene

-

J. Young NMR tube or a sealed pressure vessel

-

NMR spectrometer

Procedure:

-

In a glovebox, charge a J. Young NMR tube or a suitable pressure vessel with Zr(NMe₂)₄ (5-10 mol%).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add this compound (1.0 equivalent).

-

Add vinyltrimethylsilane (1.2 equivalents).

-

Seal the vessel and heat the reaction mixture at 100-120 °C for 24-48 hours.

-

Cool the reaction mixture to room temperature.

-

The reaction progress and yield can be determined by ¹H NMR spectroscopy using an internal standard.

-

For isolation, the reaction mixture can be quenched with methanol, filtered through a pad of silica (B1680970) gel, and the solvent removed under reduced pressure. Further purification can be achieved by column chromatography.

Caption: Experimental workflow for hydroaminoalkylation.

Conclusion

This compound has demonstrated its value as a versatile ligand in organometallic chemistry. Its ability to form stable adducts with main group metals like magnesium opens avenues for new precursor development in materials science. Furthermore, its successful application as a substrate in zirconium-catalyzed hydroaminoalkylation highlights its utility in atom-economical carbon-carbon bond-forming reactions, which is of significant interest to researchers in synthetic organic chemistry and drug development. The data and protocols presented in this guide offer a comprehensive overview of the current state of knowledge and provide a solid foundation for further research and application of this compound in this exciting field.

References

- 1. [PDF] Synthesis, structure, and properties of magnesocene amine adducts. Structural distortions arising from N-H⋯C5H5- hydrogen bonding and molecular orbital calculations thereof | Semantic Scholar [semanticscholar.org]

- 2. Zirconium Catalyzed Hydroaminoalkylation for the Synthesis of α-Arylated Amines and N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

N-Isopropylbenzylamine: A Technical Review of its Potential Psychoactive Effects and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzylamine (N-ISO) is a structural isomer of methamphetamine that has garnered significant attention from law enforcement and the scientific community due to its prevalent use as an adulterant in or a substitute for illicit methamphetamine.[1][2][3] While its physical properties closely resemble those of methamphetamine, leading to its use in deceiving consumers, its psychoactive profile is markedly different.[1][4] This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its potential psychoactive effects, toxicological mechanisms, and the experimental data available.

Chemical and Physical Properties

This compound is a secondary amine with the chemical formula C₁₀H₁₅N.[1] It is a colorless or white crystalline solid soluble in organic solvents.[1] Its structural similarity to methamphetamine is a key factor in its use as a cutting agent.[1][2]

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molar Mass | 149.24 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Boiling Point | 200-220°C[1] |

| CAS Number | 102-97-6 |

Psychoactive Effects: A Comparative Analysis with Methamphetamine

Contrary to what its structural similarity to methamphetamine might suggest, this compound is not considered to have significant psychoactive effects in its own right.[5][6] Anecdotal reports from users who have unknowingly consumed it describe brief, mild stimulant effects, sometimes referred to as a "rush" or "high," but these are often accompanied by adverse effects such as headaches and confusion, which are not typical of methamphetamine use.[2][5][7]

Current research indicates that this compound does not produce the potent central nervous system stimulation characteristic of methamphetamine.[1][8] This lack of significant psychoactive activity is a critical distinction for forensic and toxicological analysis.

Toxicology and Mechanism of Action

Recent in vitro studies have shed light on the toxicological profile of this compound, demonstrating its potential for neuronal cell damage.

In Vitro Toxicity

Research has shown that this compound induces dose-dependent cell death in neuronal cell lines (SN4741, SH-SY5Y, and PC12).[3][5] The mechanism of this toxicity is linked to an increase in intracellular nitric oxide (NO) levels.[3]

| Cell Lines | IC50 Value (24h incubation) | Reference |

| SN4741, SH-SY5Y, PC12 | ~1-3 mM | [3][7][9] |

Signaling Pathway of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are believed to be mediated by the activation of neuronal nitric oxide synthase (nNOS), which leads to an overproduction of nitric oxide.[3] This increase in NO can lead to cellular stress and apoptosis. The specific inhibitor of nNOS, 7-nitroindazole, has been shown to significantly prevent this this compound-induced toxicity in vitro.[3][9]

Animal Behavioral Studies

Animal models have been employed to investigate the reinforcing properties and abuse potential of this compound.

Conditioned Place Preference (CPP)

Studies have shown that this compound can induce conditioned place preference in mice, suggesting it has some reinforcing properties.[4] However, the effect is less potent than that of methamphetamine. A dose of 3 mg/kg of this compound was found to be comparable to 1 mg/kg of methamphetamine in inducing CPP.[4][10][11]

Locomotor Activity and Sensitization

Acute administration of this compound at lower doses (1 or 3 mg/kg) did not significantly increase locomotor activity in rodents.[10] However, a higher dose (10 mg/kg) did show an elevation in locomotor activity.[9][10] Chronic administration of 10 mg/kg this compound induced a delayed and weaker sensitization compared to 1 mg/kg of methamphetamine, indicating a lower potential for producing psychomotor stimulation.[10]

Self-Administration

Rats were found to acquire self-administration of this compound at a dose of 1 mg/kg/infusion, demonstrating that the compound can act as a reinforcer.[10] The dose-response curve for this compound was a typical inverted U-shape, but the dose required to maintain the maximum response was higher than that for methamphetamine, indicating lower potency as a reinforcer.[10]

| Behavioral Assay | Species | This compound Dose | Methamphetamine Comparator Dose | Outcome | Reference |

| Conditioned Place Preference | Mice | 3 mg/kg | 1 mg/kg | Induced CPP, less potent than METH | [4][10][11] |

| Locomotor Activity (Acute) | Rodents | 10 mg/kg | - | Increased activity at high dose | [9][10] |

| Locomotor Sensitization (Chronic) | Rodents | 10 mg/kg | 1 mg/kg | Delayed and attenuated sensitization | [10] |

| Self-Administration | Rats | 1 mg/kg/infusion | - | Acquired self-administration, less potent reinforcer | [10] |

Experimental Protocols

Synthesis of this compound (Reductive Amination)

A common laboratory-scale synthesis involves the reductive amination of benzylamine (B48309) with acetone.[12]

Materials: Benzylamine, acetone, methanol, acetic acid (catalyst), and a reducing agent (e.g., sodium borohydride).

Procedure:

-

A mixture of benzylamine, acetone, methanol, and a catalytic amount of acetic acid is prepared.

-

The reaction is stirred, allowing for the formation of the intermediate Schiff base.

-

A reducing agent, such as sodium borohydride, is added portion-wise to the mixture.

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction is worked up, typically involving quenching the excess reducing agent, solvent removal, and extraction of the product.

-

The crude product is then purified, for example, by column chromatography, to yield pure this compound.

In Vitro Neurotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Neuronal cell lines (e.g., SH-SY5Y) are seeded in 96-well plates and cultured to allow for attachment.

-

The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Following treatment, the culture medium is replaced with a medium containing MTT.

-

The plates are incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan (B1609692) product.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

Legal Status and Forensic Implications

This compound is not a controlled substance in many jurisdictions, which contributes to its use as an adulterant.[1][5] However, its presence in seized drug samples poses a significant challenge for forensic laboratories, requiring analytical methods that can effectively distinguish it from methamphetamine. Its legal status is subject to change as awareness of its misuse grows.[1]

Conclusion

The available scientific evidence indicates that this compound does not possess the psychoactive properties of methamphetamine and should not be considered a psychoactive substance in the same vein. Its primary significance in the context of drug research and development lies in its role as a common adulterant that can confound forensic analysis and expose users to a compound with a distinct toxicological profile. While it exhibits some reinforcing properties in animal models, these are considerably less potent than those of methamphetamine. The primary health concern associated with this compound appears to be its potential for neurotoxicity through the overproduction of nitric oxide. Further research is warranted to fully elucidate its pharmacological and toxicological effects in vivo.

References

- 1. Isopropylbenzylamine Explained: Uses, Risks, and Legal Status [eureka.patsnap.com]

- 2. This compound synthesis and this compound uses_Chemicalbook [chemicalbook.com]

- 3. This compound, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro [pubmed.ncbi.nlm.nih.gov]

- 4. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. This compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to N-Isopropylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for N-Isopropylbenzylamine hydrochloride. The information is intended to support research, development, and forensic applications involving this compound.

Introduction

This compound is a secondary amine and a structural isomer of methamphetamine, sharing the same molecular formula (C₁₀H₁₅N) but with a different arrangement of atoms.[1] While it is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds, it has also been identified by law enforcement as a cutting agent or mimic for illicit methamphetamine.[2][3][4] Its physical properties can be very similar to methamphetamine, making it a challenge to distinguish without proper analytical methods.[5] The hydrochloride salt is a common form of this compound, appearing as a crystalline solid.[3][6] This document details the known physicochemical, spectroscopic, and toxicological properties of this compound hydrochloride.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound and its hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Formal Name | N-(1-methylethyl)-benzenemethanamine, monohydrochloride | [3][4] |

| CAS Number | 18354-85-3 | [3][7] |

| Molecular Formula | C₁₀H₁₅N • HCl | [3][7] |

| Formula Weight | 185.7 g/mol | [3][7] |

| Appearance | Crystalline solid | [3][6] |

| Melting Point (°C) | ~120 | [1] |

| Boiling Point (°C) | 200 (free base) | [6][8] |

| Density (g/mL) | 0.892 at 25 °C (free base) | [6][8] |

| pKa | 9.77 ± 0.19 (Predicted) | [8] |

Solubility:

| Solvent | Solubility (mg/mL) | Source(s) |

| DMSO | 30 | [3][4] |

| Ethanol | 30 | [3][4] |

| DMF | 15 | [3][4] |

| PBS (pH 7.2) | 10 | [3][4] |

| Chloroform | Slightly soluble | [8] |

| Ethyl Acetate | Slightly soluble | [8] |

| Methanol (B129727) | Slightly soluble | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification of this compound hydrochloride.

3.1. Mass Spectrometry (GC/MS)

The electron ionization (EI) mass spectrum of the free base (this compound) is characterized by several key fragments. The molecular ion peak is observed at m/z 149.[9][10] The most abundant fragment is typically the tropylium (B1234903) ion at m/z 91, formed by the cleavage of the C-N bond and rearrangement.[1][11] Another significant fragment is observed at m/z 134.[9] In ESI-MS/MS, the precursor ion [M+H]⁺ is at m/z 150, which fragments to produce product ions at m/z 91 and 58.[11]

3.2. Infrared (IR) Spectroscopy

The FTIR/ATR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound hydrochloride are expected for the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching from the aromatic and alkyl groups, and C=C stretching from the benzene (B151609) ring. A characteristic C-N stretch is observed around 1100 cm⁻¹.[1][12]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[12]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride in D₂O shows distinct signals corresponding to the different types of protons in the molecule.[12]

-

Aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.10-7.50 ppm.[13]

-